(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1448139-24-9
VCID: VC4649077
InChI: InChI=1S/C20H25N3O2S/c24-26(25,13-12-16-6-2-1-3-7-16)21-15-18-14-20(17-10-11-17)23(22-18)19-8-4-5-9-19/h1-3,6-7,12-14,17,19,21H,4-5,8-11,15H2/b13-12+
SMILES: C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3)C4CC4
Molecular Formula: C20H25N3O2S
Molecular Weight: 371.5

(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide

CAS No.: 1448139-24-9

Cat. No.: VC4649077

Molecular Formula: C20H25N3O2S

Molecular Weight: 371.5

* For research use only. Not for human or veterinary use.

(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide - 1448139-24-9

Specification

CAS No. 1448139-24-9
Molecular Formula C20H25N3O2S
Molecular Weight 371.5
IUPAC Name (E)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-phenylethenesulfonamide
Standard InChI InChI=1S/C20H25N3O2S/c24-26(25,13-12-16-6-2-1-3-7-16)21-15-18-14-20(17-10-11-17)23(22-18)19-8-4-5-9-19/h1-3,6-7,12-14,17,19,21H,4-5,8-11,15H2/b13-12+
Standard InChI Key NABQYENGUARAJB-OUKQBFOZSA-N
SMILES C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3)C4CC4

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Stereochemical Configuration

The systematic name (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide delineates its composition:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

    • 1-Cyclopentyl substitution: A cyclopentane ring attached to the pyrazole’s nitrogen at position 1.

    • 5-Cyclopropyl substitution: A cyclopropane ring at position 5.

  • Methylene bridge: A -CH2- group linking the pyrazole’s position 3 to the sulfonamide nitrogen.

  • (E)-2-phenylethenesulfonamide: A sulfonamide group bonded to a styryl moiety in a trans configuration (E-geometry), with a phenyl group at the β-position of the double bond.

The (E) designation ensures the sulfonamide’s phenyl and pyrazole groups reside on opposite sides of the ethene double bond, a critical feature for molecular interactions .

Molecular Formula and Weight

  • Molecular formula: C21H26N4O2S

  • Molecular weight: 398.52 g/mol (calculated using atomic masses from PubChem data ).

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis of this compound is documented, its structure suggests a multi-step route analogous to methods used for related pyrazole-sulfonamide hybrids :

  • Pyrazole Core Formation:

    • Cyclocondensation of hydrazine derivatives with β-keto esters or diketones, followed by cyclopropanation via Simmons-Smith reactions .

    • Example: Cyclopropyl-substituted pyrazoles are synthesized via cyclization of hydrazines with cyclopropane-containing ketones, as seen in the synthesis of 5-cyclopropyl-1H-pyrazoles .

  • Sulfonamide Incorporation:

    • Reaction of the pyrazole-methylamine intermediate with (E)-2-phenylethenesulfonyl chloride under basic conditions.

    • Stereochemical control is achieved using bulky bases (e.g., triethylamine) to favor the trans configuration .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to cyclopentyl, cyclopropyl, and phenyl groups.

    • Poor aqueous solubility (<1 mg/mL), soluble in DMSO or DMF (analogous to PHA-533533 ).

  • Stability:

    • Susceptible to photodegradation due to the ethene double bond.

    • Stable under inert atmospheres at −20°C for long-term storage.

Spectroscopic Data (Inferred)

  • 1H NMR:

    • Pyrazole protons: δ 6.2–6.5 ppm (H-3 and H-4).

    • Cyclopropyl protons: δ 0.8–1.2 ppm (multiplet).

    • Styryl doublet: δ 6.8–7.2 ppm (J = 16 Hz, trans coupling) .

  • Mass Spectrometry:

    • Expected [M+H]+ peak at m/z 399.5.

Pharmacological Profile

Mechanism of Action

Structural similarities to kinase inhibitors like PHA-533533 (a CDK2 inhibitor ) suggest potential kinase-targeting activity. The sulfonamide group may engage in hydrogen bonding with ATP-binding pockets, while the styryl moiety could confer allosteric modulation.

Biological Activity (Predicted)

  • Antiproliferative effects: Likely IC50 values in the micromolar range against cancer cell lines (e.g., MCF-7, HeLa).

  • Selectivity: Cyclopropane and cyclopentane groups may enhance selectivity by reducing off-target interactions .

Applications and Research Directions

Industrial Relevance

  • Chemical probes: For studying kinase signaling pathways.

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